2-amino-N-(2,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(2,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine class. This compound is characterized by its complex structure, which includes an indolizine core, a methoxybenzoyl group, and a dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This step often requires a catalyst such as palladium and is conducted under inert atmosphere conditions.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor of the indolizine.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group is typically introduced through an acylation reaction using 4-methoxybenzoyl chloride and a base such as triethylamine.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a coupling reaction, often using a Grignard reagent or a similar organometallic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methoxy group, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can target the carbonyl group in the methoxybenzoyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the amino group or the indolizine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxides, quinones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-N-(2,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular interactions.
Medicine
In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2,4-dimethylphenyl)-3-benzoylindolizine-1-carboxamide: Similar structure but lacks the methoxy group.
2-amino-N-(2,4-dimethylphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide: Similar structure but has a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-amino-N-(2,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide may confer unique electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-N-(2,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-15-7-12-19(16(2)14-15)27-25(30)21-20-6-4-5-13-28(20)23(22(21)26)24(29)17-8-10-18(31-3)11-9-17/h4-14H,26H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSWCDHZUSVQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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